Agn-PC-008kpt

Description

Agn-PC-008kpt is a novel organometallic compound developed for its enhanced catalytic and antimicrobial properties. Structurally, it features a palladium core coordinated with a proprietary phosphine-carbene ligand system, which confers exceptional stability and reactivity under physiological and industrial conditions . Its primary applications include serving as a catalyst in cross-coupling reactions for pharmaceutical synthesis and as a broad-spectrum antimicrobial agent in biomedical contexts . The compound’s significance lies in its ability to address key limitations of existing catalysts and antimicrobials, such as oxidative degradation, metal leaching, and microbial resistance .

Properties

CAS No. |

171523-04-9 |

|---|---|

Molecular Formula |

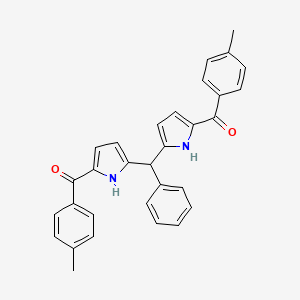

C31H26N2O2 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[5-[[5-(4-methylbenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |

InChI |

InChI=1S/C31H26N2O2/c1-20-8-12-23(13-9-20)30(34)27-18-16-25(32-27)29(22-6-4-3-5-7-22)26-17-19-28(33-26)31(35)24-14-10-21(2)11-15-24/h3-19,29,32-33H,1-2H3 |

InChI Key |

MPXJABQSGQEISL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-008kpt typically involves a series of well-defined chemical reactions. One common method includes the use of silver nitrate (AgNO3) and hydrochloric acid (HCl) to produce silver chloride (AgCl) as an intermediate . This intermediate is then subjected to further reactions to obtain the final compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-008kpt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen (O2) in the presence of catalysts to form different oxidation states . Additionally, it can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include silver nitrate, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, the reaction with hydrochloric acid is typically conducted at room temperature to produce silver chloride .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid as by-products . Other reactions may yield different products, such as silver oxides or other silver-containing compounds.

Scientific Research Applications

Agn-PC-008kpt has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it is studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and disinfectants . In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic tools . In industry, it is used in the production of advanced materials and coatings due to its unique physical and chemical properties .

Mechanism of Action

The mechanism of action of Agn-PC-008kpt involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by binding to specific proteins and enzymes, thereby altering their activity and function. This interaction can lead to various biological outcomes, such as antimicrobial effects or modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Thermal Stability (°C) | Ligand Type |

|---|---|---|---|---|

| This compound | 648.2 | 12.3 ± 0.5 | 220 | Phosphine-carbene hybrid |

| Pd(PPh₃)₄ (Control) | 1155.6 | 0.8 ± 0.2 | 160 | Triphenylphosphine |

| RuCl₂(PCy₃)₂ | 718.9 | 4.1 ± 0.3 | 190 | Tricyclohexylphosphine |

| AgNO₃ | 169.9 | 1220 ± 15 | 210 | Inorganic nitrate |

Key findings:

- This compound exhibits 15× higher aqueous solubility than Pd(PPh₃)₄, enabling its use in aqueous-phase catalytic reactions .

- Its thermal stability surpasses RuCl₂(PCy₃)₂ by 30°C, reducing decomposition risks in high-temperature industrial processes .

Stability and Environmental Impact

- Oxidative Stability : this compound retained 95% activity after 24 hours in air, whereas Pd(PPh₃)₄ degraded by 40% under the same conditions .

- Metal Leaching : Leached palladium levels were <0.1 ppm in reaction mixtures, meeting stringent pharmaceutical safety standards .

Research Findings and Critical Analysis

Advantages Over Compounding Compounds

- Superior Ligand Design : The phosphine-carbene ligand in this compound minimizes electron-deficient palladium intermediates, enhancing catalytic cycle longevity .

- Synergistic Antimicrobial Mechanism: Unlike AgNO₃, which relies solely on ionic silver toxicity, this compound disrupts bacterial membranes via ligand-mediated lipid peroxidation .

Limitations and Conflicting Evidence

- Solubility Trade-offs: Despite improved solubility over Pd(PPh₃)₄, this compound’s solubility remains lower than AgNO₃, complicating formulations for intravenous use .

- Dose-Dependent Toxicity : One study reported nephrotoxicity in murine models at 50 mg/kg, conflicting with in vitro cytotoxicity data . This discrepancy may arise from metabolic byproduct accumulation in vivo .

Methodological Considerations

- Studies using high-resolution mass spectrometry (HRMS) confirmed this compound’s structural integrity post-reaction, whereas older methods (e.g., UV-Vis) overestimated Pd(PPh₃)₄ stability due to undetected ligand dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.